molecular formula C10H15O3P B193175 (4-Phenylbutyl)phosphonic acid CAS No. 46348-61-2

(4-Phenylbutyl)phosphonic acid

Cat. No.: B193175
CAS No.: 46348-61-2
M. Wt: 214.2 g/mol
InChI Key: PJOFGDOSMWTOOQ-UHFFFAOYSA-N
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Description

(4-Phenylbutyl)phosphonic acid is an organophosphorus compound with the molecular formula C10H15O3P. It is characterized by a phosphonic acid group attached to a phenylbutyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenylbutyl)phosphonic acid typically involves the reaction of 4-phenylbutyl bromide with triethyl phosphite, followed by hydrolysis. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: (4-Phenylbutyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-Phenylbutyl)phosphonic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Phenylbutyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong bonds with metal ions and active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

  • Phenylphosphonic acid
  • Butylphosphonic acid
  • Phenylbutyric acid

Comparison: (4-Phenylbutyl)phosphonic acid is unique due to the presence of both a phenyl group and a butyl chain attached to the phosphonic acid moiety. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For instance, phenylphosphonic acid lacks the butyl chain, while butylphosphonic acid lacks the phenyl group, leading to differences in reactivity and applications .

Properties

IUPAC Name

4-phenylbutylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O3P/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOFGDOSMWTOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546771
Record name (4-Phenylbutyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46348-61-2
Record name (4-Phenylbutyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of diethyl (4-phenylbutyl)phosphonate (3.5 g, 13.0 mmole) and 6N HCl (45 ml) was refluxed under argon for 16 hours. The cooled reaction mixture was extracted with EtOAc. The organic phase was washed with saturated NaCl, dried (MgSO4), and evaporated. The crude product (2.3 g) was recrystallized from diisopropyl ether to give pure (4-phenylbutyl)phosphonic acid (1.7 g, 61%) as white needles, m.p. 92°-93° C.
Name
diethyl (4-phenylbutyl)phosphonate
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Phenylbutylphosphonous acid (47.19 gm, 0.238 mole) was dissolved in acetone (250 ml) and diluted with water (50 ml). Sodium hydroxide solution (9.5 gm, 0.238 mole) in water (50 ml) was added to it to get pH=7.0. The reaction mixture was cooled to 20° C. and potassium permanganate solution (22.5 gm, 0.142 mole) in water (250 ml) was added to it with stirring and maintaining the temperature around 20°-2 ° C. After the addition (15 minutes), the reaction mixture was stirred for 15 minutes at room temperature, acidified to pH 0 using concentrated HCl acid and saturated sodium bisulphite solution was added to it to get a white cloudy precipitate. Standard extractive workup using ethyl acetate followed by crystallization from ethyl acetate/hexane produced the title compound in 87% (44.16 gm) yield, m.p. 93° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
47.19 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
9.5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
22.5 g
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

A mixture of 5.4 g (20 mmol) of diethyl 4-phenylbutylphosphonate (Compound 11, synthesized exactly by the same method described in Example 5) and 14 g of 37% hydrochloric acid was refluxed for five hours. The excess of acid was removed under vacuum leaving an oil that slowly solidified Recrystallization from an ethanol:petroleum ether (40:60) mixture gave 1.7 g (8 mmol) of white crystals.
Name
diethyl 4-phenylbutylphosphonate
Quantity
5.4 g
Type
reactant
Reaction Step One
[Compound]
Name
Compound 11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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